2-(difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide
Description
2-(Difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Properties
IUPAC Name |
2-(difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2/c1-17(15(19)20)11-23(8-9-25-17)16(24)21-13-6-7-22(10-13)14-4-2-12(18)3-5-14/h2-5,13,15H,6-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGUYDFYQORBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2CCN(C2)C3=CC=C(C=C3)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to introduce difluoromethyl groups efficiently.
Another method involves selective electrophilic di- and monofluorinations, which can be used to synthesize fluorinated compounds
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic fluorinating agents (e.g., Selectfluor) . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(Difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of histone deacetylase 6 (HDAC6), a key enzyme involved in regulating gene expression and protein function . The compound’s difluoromethyl group enhances its binding affinity and selectivity for HDAC6, leading to modulation of cellular processes such as proliferation, apoptosis, and motility.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-1,3,4-oxadiazoles: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Trifluoromethylated Compounds: These compounds, such as those used in pharmaceuticals and agrochemicals, also exhibit unique properties due to the presence of fluorine atoms.
Uniqueness
2-(Difluoromethyl)-N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylmorpholine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit HDAC6, for example, highlights its potential as a therapeutic agent with targeted effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
